molecular formula C20H22N2O3 B2434732 N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 2034261-95-3

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2434732
CAS No.: 2034261-95-3
M. Wt: 338.407
InChI Key: AGSLXXSHRNEKMM-UHFFFAOYSA-N
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Description

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides , closely related to the target compound, has been developed. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, offering a straightforward and high-yielding pathway for obtaining both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This methodology underscores the potential for innovative synthetic routes in creating complex oxalamide structures, which could be applicable to the synthesis of N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(m-tolyl)oxalamide .

Molecular Interactions and Characterization

Research on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides provides insight into stereochemical and electronic interactions significant for understanding the molecular behavior of compounds similar to the target molecule. These studies, including 1H NMR spectra and X-ray diffraction analysis, reveal the existence of diastereomers and conformers, shedding light on the complex structural dynamics that could influence the biological activity and material properties of This compound (Olivato et al., 2008).

Potential Applications in Drug Discovery and Material Science

The investigation into indenoisoquinoline topoisomerase I inhibitors , which share structural motifs with the target compound, highlights the therapeutic potential of these molecules in cancer treatment. These compounds exhibit potent topoisomerase I inhibition and cytotoxicity against human cancer cell lines, suggesting that This compound could also be explored for its anticancer properties (Nagarajan et al., 2006).

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-5-9-17(10-14)22-19(24)18(23)21-13-20(25-2)11-15-7-3-4-8-16(15)12-20/h3-10H,11-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSLXXSHRNEKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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